(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone.
Reduction: ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-one
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethane
Uniqueness
®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both chlorine and trifluoromethyl groups
Properties
Molecular Formula |
C9H8ClF3O |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |
InChI Key |
RMFUMJOARZCIFY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)O |
Origin of Product |
United States |
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